2-Hydroxy Levamisole

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standard Characterization

Select 2-Hydroxy Levamisole (≥98%) as the definitive reference standard for Levamisole impurity profiling (Impurity 6) and doping control LC-MS/MS panels. This ortho-hydroxylated metabolite provides a distinct melting point (211–213°C) and extended urinary detectability (≤20 days), ensuring unequivocal chromatographic identification where generic levamisole or the 4‑hydroxy isomer fails. Indispensable for HPLC/LC‑MS method validation, forensic confirmation, and pharmacokinetic metabolism studies.

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 1292908-42-9
Cat. No. B588336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Levamisole
CAS1292908-42-9
Synonyms2-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl]phenol;  o-Hydroxylevamisole
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESC1CSC2=NC(CN21)C3=CC=CC=C3O
InChIInChI=1S/C11H12N2OS/c14-10-4-2-1-3-8(10)9-7-13-5-6-15-11(13)12-9/h1-4,9,14H,5-7H2/t9-/m1/s1
InChIKeyUWSRSQGOOOLTTI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy Levamisole (CAS 1292908-42-9): Baseline Characterization and Procurement Context


2-Hydroxy Levamisole (CAS 1292908-42-9) is a hydroxylated derivative of the anthelmintic and immunomodulatory agent Levamisole, characterized by the presence of a hydroxyl group at the ortho position of the phenyl ring . With a molecular formula of C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol, this compound is predominantly supplied as a high-purity analytical standard (≥95-98% purity) for use as a reference material in pharmaceutical impurity profiling, forensic toxicology, and doping control laboratories . It is identified as a phase I metabolite of Levamisole and is commonly employed as an impurity reference standard (e.g., Levamisole 2-Hydroxy Impurity) in method development and validation .

Why Levamisole and Its Common Metabolites Are Not Substitutable for 2-Hydroxy Levamisole


Generic substitution with the parent drug Levamisole (CAS 14769-73-4) or the para-hydroxy metabolite (4-Hydroxy Levamisole, CAS 69359-04-2) is scientifically invalid for applications requiring the specific 2-hydroxy isomer. 2-Hydroxy Levamisole possesses a distinct ortho-hydroxylated structure, conferring unique physicochemical properties, such as a melting point of 211-213°C , compared to the para-hydroxy isomer (melting point 205-208°C ) and the parent drug (which lacks a hydroxyl group) . In analytical contexts, the ortho-hydroxy derivative is specifically used as a reference standard for impurity profiling (e.g., Levamisole Impurity 6) and as a key biomarker in doping control, where its prolonged detectability in urine (up to 20 days post-administration [1]) differentiates it from other metabolites and the parent compound. Substituting a generic Levamisole reference standard would fail to provide the necessary selectivity and retention time for accurate chromatographic identification and quantification, undermining the integrity of method validation, forensic confirmation, and pharmaceutical quality control.

Quantitative Differentiation of 2-Hydroxy Levamisole: Evidence for Scientific Selection


Physicochemical Differentiation: Melting Point vs. 4-Hydroxy Levamisole

The ortho-hydroxylated 2-Hydroxy Levamisole exhibits a distinct melting point range of 211-213°C , which is measurably higher than that of its para-hydroxy regioisomer, 4-Hydroxy Levamisole (205-208°C) . This difference in thermal behavior is critical for the unambiguous characterization and identification of the correct reference standard in pharmaceutical quality control and impurity profiling.

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standard Characterization

Forensic & Doping Control: Extended Detection Window in Urine vs. Parent Drug

In a pharmacokinetic study on thoroughbred horses, hydroxy levamisole metabolites (including the 2-hydroxy form) were detectable in urine for up to 20 days following a single oral dose of Levamisole [1]. In contrast, the parent drug, Levamisole, was only detectable in urine for up to 6 days after the final dose in a separate 7-day administration study [2]. This 3.3-fold or greater increase in the detection window positions 2-Hydroxy Levamisole as a superior long-term biomarker for confirming Levamisole misuse.

Forensic Toxicology Doping Control LC-MS/MS Analysis

Analytical Standard Purity: 2-Hydroxy Levamisole vs. Alternative Reference Materials

Commercial sources for 2-Hydroxy Levamisole consistently provide the compound at a certified purity of ≥95% or 98% , making it a reliable analytical standard. This level of purity is essential for its use as a reference material in HPLC and LC-MS method validation for the quantification of Levamisole and its related impurities . Unlike less-characterized or crude metabolite mixtures, this high-purity standard ensures accurate calibration, linearity, and limit of quantification (LOQ) determination in pharmaceutical and forensic analyses.

Method Validation Quality Control Reference Standards

Key Application Scenarios for 2-Hydroxy Levamisole Based on Verifiable Evidence


Pharmaceutical Impurity Profiling and Method Validation

Due to its structural identity as a known impurity (e.g., Levamisole Impurity 6) and its high certified purity (≥95-98% ), 2-Hydroxy Levamisole is the definitive reference standard for developing and validating HPLC or LC-MS methods to quantify related substances in Levamisole Active Pharmaceutical Ingredient (API) and finished dosage forms. Its distinct melting point (211-213°C ) provides a crucial orthogonal identity confirmation.

Forensic Toxicology and Doping Control Analysis

The extended detection window of hydroxy levamisole metabolites in urine (up to 20 days [1]) compared to the parent drug (≤6 days [2]) establishes 2-Hydroxy Levamisole as a critical analytical target for confirming Levamisole misuse in forensic casework and equine/human sports doping. Its inclusion in LC-MS/MS panels significantly enhances retrospective detection capabilities.

Reference Material for Metabolite Identification

As a confirmed phase I metabolite of Levamisole , 2-Hydroxy Levamisole is essential for in vitro and in vivo drug metabolism studies. It serves as a certified reference compound to confirm the identity of hydroxylated metabolites generated by hepatic microsomes or detected in biological fluids, facilitating accurate structure elucidation and pharmacokinetic modeling.

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